2,5-Dibromopentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAVNLLRFXIKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513835 | |
| Record name | 2,5-Dibromopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-81-3 | |
| Record name | 2,5-Dibromopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 2,5-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,5 Dibromopentanoic Acid
Established Reaction Pathways for 2,5-Dibromopentanoic Acid Synthesis
The synthesis of this compound is achieved through well-documented chemical transformations. The primary approaches include the direct bromination of specific pentanoic acid derivatives and the brominative ring-opening of cyclic esters (lactones).
Bromination of Pentanoic Acid Derivatives
A principal strategy for synthesizing this compound involves the introduction of a second bromine atom onto a monobrominated pentanoic acid precursor. This can be achieved directly or through a multi-step process involving ester intermediates.
A direct and effective method for preparing this compound is the bromination of 5-Bromopentanoic acid. cdnsciencepub.com This reaction typically employs classic Hell-Volhard-Zelinsky reaction conditions. The process involves treating 5-Bromopentanoic acid with bromine in the presence of a phosphorus catalyst, such as phosphorus tribromide (PBr₃). cdnsciencepub.com This method has been reported to achieve a yield of approximately 85%. cdnsciencepub.com The reaction proceeds by first converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. The enol subsequently reacts with bromine at the α-carbon, followed by hydrolysis during workup to yield the final dibrominated acid. beilstein-journals.org
Table 1: Synthesis of this compound from 5-Bromopentanoic Acid
| Starting Material | Reagents | Catalyst | Reported Yield | Reference |
| 5-Bromopentanoic acid | Bromine (Br₂) | Phosphorus tribromide (PBr₃) | 85% | , cdnsciencepub.com |
An alternative route involves the use of pentanoic acid esters as starting materials. In this approach, an ester such as methyl pentanoate is first brominated. The reaction is typically carried out under controlled temperature conditions (e.g., 0–5°C) using bromine or hydrogen bromide (HBr). This step yields the corresponding ester, methyl 2,5-dibromopentanoate. ucl.ac.uk
Following the bromination, the resulting dibromo ester undergoes hydrolysis to produce this compound. This hydrolysis can be catalyzed by either acid or base. mnstate.edu Acid-catalyzed hydrolysis, an equilibrium process, is driven to completion by using an excess of water. masterorganicchemistry.com Basic hydrolysis, known as saponification, is an irreversible reaction that initially forms the carboxylate salt, which is then protonated in a subsequent acidic workup step to give the final carboxylic acid. mnstate.edu The choice of reaction conditions, including solvent polarity and the potential use of Lewis acid catalysts, is critical for controlling regioselectivity and minimizing the formation of side-products.
Table 2: Esterification and Hydrolysis Approach for this compound
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
| 1. Bromination | Methyl pentanoate | Bromine (Br₂) or HBr, 0–5°C | Methyl 2,5-dibromopentanoate | |
| 2. Hydrolysis | Methyl 2,5-dibromopentanoate | Acid (e.g., HCl) or Base (e.g., NaOH), then H⁺ workup | This compound | , mnstate.edu |
Ring-Opening Bromination of Lactones
The synthesis of this compound can also be effectively achieved through the ring-opening of δ-valerolactone, the six-membered cyclic ester corresponding to 5-hydroxypentanoic acid.
A notable method involves a two-phase bromination process that converts lactones into α-bromocarboxylic acids. beilstein-journals.orgbeilstein-journals.org In this system, δ-valerolactone is subjected to a ring-opening reaction with bromine and a substoichiometric amount of phosphorus tribromide (PBr₃). beilstein-journals.orgbeilstein-journals.orgresearchgate.net The reaction is heated, and subsequent hydrolysis of the intermediate acyl bromide yields this compound. beilstein-journals.org This specific method has been shown to produce the target compound in high yield, around 90%. beilstein-journals.orgbeilstein-journals.org The use of a two-phase system, for instance involving water and an organic solvent like chloroform (B151607) (CHCl₃) or methyl ethyl ketone (MEK), along with a phase-transfer catalyst like tetraalkylammonium hydroxide (B78521), can facilitate the subsequent intramolecular cyclization to form α-bromo-δ-valerolactone if desired, but the intermediate this compound is a key isolable product of the initial ring-opening step. beilstein-journals.orgnih.gov
Table 3: Two-Phase Ring-Opening Bromination of δ-Valerolactone
| Starting Material | Reagents | Catalyst | Temperature | Yield of this compound | Reference |
| δ-Valerolactone | Bromine (Br₂) | PBr₃ (substoichiometric) | 80 °C | 90% | beilstein-journals.org, beilstein-journals.org |
Optimization of Reaction Conditions and Selectivity in this compound Synthesis
Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize yield and purity while minimizing side reactions.
The stoichiometry of the reagents, particularly the brominating agents, is critical. An excess of bromine is often required to ensure the α-bromination step proceeds to completion. libretexts.org Similarly, the concentration of HBr influences the rate of the initial ring-opening reaction.
A study on the α-bromination of lactones demonstrated a method where the lactone is first ring-opened with Br₂ and a substoichiometric amount of PBr₃, followed by an intramolecular cyclization facilitated by a phase-transfer catalyst in a two-phase system to yield α-bromolactones. beilstein-journals.org While this produces a different final product, the initial ring-opening and bromination conditions highlight the importance of reagent stoichiometry and solvent systems.
Table 1: Illustrative Conditions for Key Transformations in Dibromoacid Synthesis Note: This table is a composite illustration based on typical conditions for the reaction types involved, not a direct experimental report for this compound synthesis.
| Step | Reagents | Solvent | Temperature | Key Observations |
|---|---|---|---|---|
| Ring-Opening | γ-Valerolactone, HBr (aq) | Water or Acetic Acid | Elevated Temp. | Rate is dependent on acid concentration. nih.gov |
| α-Bromination (HVZ) | 5-Bromopentanoic acid, Br₂, PBr₃ (cat.) | Neat or CH₂Cl₂ | Reflux | Excess Br₂ required for high conversion. libretexts.org |
| Hydrolysis | 2,5-Dibromo-acyl bromide, H₂O | Reaction Mixture | Room Temp. | Final step to yield the carboxylic acid. pressbooks.pub |
As detailed in the mechanism, catalysis is central to the synthesis. The entire HVZ reaction is catalyzed by phosphorus tribromide (PBr₃), which can be added directly or generated in situ from red phosphorus and bromine. jove.comjove.com The regiochemical outcome—bromination at the C2 and C5 positions—is a direct consequence of the two-part mechanism. The ring-opening dictates the C5-bromination, while the HVZ conditions ensure the C2-bromination.
Control over regioselectivity is a major theme in halogenation chemistry. iaea.org For instance, in bromolactonization reactions, the choice of solvent and catalyst can switch the selectivity between endo and exo cyclization products. researchgate.netnih.govrsc.org While not directly synthesizing this compound, these studies underscore the power of catalysts and reaction media in directing the position of functionalization. nih.gov Lewis acid catalysts, for example, can activate substrates and influence reaction pathways, though their primary role in the HVZ reaction is fulfilled by PBr₃. jove.comnih.gov
Principles of Green Chemistry Applied to this compound Production
Applying green chemistry principles to the synthesis of halogenated compounds like this compound is crucial for enhancing sustainability. imist.macompoundchem.comwjpmr.com This involves developing safer processes, reducing waste, and improving energy efficiency. acs.org
Sustainable chemistry seeks to replace hazardous reagents and solvents with safer, more environmentally benign alternatives. royalsocietypublishing.org
Alternative Bromine Sources: Traditional bromination uses elemental Br₂, which is hazardous. Greener approaches for bromination are being developed, such as using hydrobromic acid (HBr) or sodium bromide (NaBr) in combination with an oxidant under aerobic conditions, sometimes promoted by an ionic liquid catalyst. nih.govacs.org These methods can offer controllable chemoselectivity for mono- or multi-bromination. acs.org
Safer Solvents: Eliminating hazardous solvents like chlorinated hydrocarbons is a key goal. rsc.org Water is an ideal green solvent, and reactions are increasingly being designed to be compatible with aqueous media. royalsocietypublishing.org Solvent-free approaches, such as mechanochemistry (using mechanical force to drive reactions), are also gaining traction as they eliminate solvent waste entirely. rsc.org
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. compoundchem.com While the HVZ reaction relies on a PBr₃ catalyst, research into other catalytic systems, such as vanadium complexes for halogenation, could offer milder and more selective alternatives. researchgate.net
Process efficiency is evaluated through metrics like atom economy and the E-factor (mass of waste per mass of product). acs.orgroyalsocietypublishing.org The synthesis of this compound from γ-valerolactone and HBr/Br₂ has a moderate theoretical atom economy due to the formation of water and other byproducts.
Reaction: C₅H₈O₂ + 2 HBr → C₅H₈Br₂O₂ + H₂O
The atom economy of this idealized reaction is calculated as: (Mass of C₅H₈Br₂O₂) / (Mass of C₅H₈O₂ + Mass of 2 HBr) = 260 / (100 + 2 * 81) ≈ 59.3%
This calculation does not account for catalysts or excess reagents, which would further lower the practical process efficiency. acs.org Strategies to improve this include:
Reagent Recycling: Industrial processes for bromination increasingly incorporate bromine recovery and recycling systems. groupe-seche.comchimia.chgoelequipments.com For example, bromide-containing brines from waste streams can be treated to regenerate elemental bromine, which can be reused. groupe-seche.comddpsinc.com This not only reduces waste but also preserves a valuable natural resource.
Process Changes: Modifying production processes, such as segregating waste streams, can make treatment and recycling more efficient. ghangrekar.com Concentrated streams of bromide waste are easier to recycle than dilute ones. ghangrekar.com
By focusing on sustainable reagents, minimizing the use of hazardous solvents, and implementing robust recycling protocols, the production of this compound can be aligned more closely with the principles of green chemistry.
Chemical Reactivity and Transformation Pathways of 2,5 Dibromopentanoic Acid
Nucleophilic Substitution Reactions of the Bromine Centers
The carbon-bromine bonds in 2,5-dibromopentanoic acid are susceptible to nucleophilic attack. The bromine atoms render the attached carbon atoms electrophilic, facilitating substitution reactions, which typically proceed via an SN2 mechanism. This reactivity allows for the introduction of a wide variety of functional groups, making the molecule a valuable building block for more complex structures.
While specific studies detailing a broad range of nucleophiles on this compound are limited, the reactivity can be inferred from analogous compounds like 2,6-dibromohexanoic acid. Reactions with common nucleophiles lead to the displacement of one or both bromine atoms.
Table 1: Representative Intermolecular Nucleophilic Substitution Reactions
The following table outlines potential intermolecular substitution reactions based on the known reactivity of similar dibromoalkanoic acids.
| Nucleophile | Reagent Example | Potential Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2,5-Dihydroxypentanoic acid |
| Ammonia | Ammonia (NH₃) | 2,5-Diaminopentanoic acid |
| Cyanide | Potassium Cyanide (KCN) | 2,5-Dicyanopentanoic acid |
The positioning of the bromine atom at the C2 position and the carboxylic acid group allows for facile intramolecular nucleophilic substitution. Under basic conditions, the deprotonated carboxylate anion can act as an internal nucleophile, attacking the C2-Br bond to form a five-membered lactone ring.
Research has demonstrated an efficient method for this transformation using a two-phase system. beilstein-journals.orgbeilstein-journals.org The treatment of this compound with a tetraalkylammonium hydroxide, such as tetrabutylammonium (B224687) hydroxide (n-Bu₄N⁺OH⁻), in a water/chloroform (B151607) system successfully yields α-bromo-δ-valerolactone. beilstein-journals.orgbeilstein-journals.org The tetraalkylammonium salt acts as a phase-transfer catalyst, facilitating the reaction between the aqueous base and the organic-soluble substrate. beilstein-journals.org The yield of this cyclization is significantly influenced by the choice of co-solvent and base. beilstein-journals.orgbeilstein-journals.org
Table 2: Conditions for Intramolecular Cyclization of this compound
Data synthesized from research on tetraalkylammonium salt-mediated cyclization. beilstein-journals.orgbeilstein-journals.org
| Base | Solvent System | Reaction Time | Temperature | Product | Yield (%) |
| n-Bu₄N⁺OH⁻ | H₂O/CHCl₃ | 1 hour | Room Temp. | α-Bromo-δ-valerolactone | 74 |
| n-Bu₄N⁺OH⁻ | H₂O/CHCl₃/DMSO | 1 hour | Room Temp. | α-Bromo-δ-valerolactone | 82 |
In a related study, the intramolecular cyclization of 2,5-dibromovaleric acid (a synonym) was catalyzed by tetra(n-butyl)ammonium hydroxide in a chloroform/acetonitrile/water biphasic system, yielding 3-bromotetrahydro-2H-pyran-2-one, although with a more modest yield of 20%.
Beyond simple substitution, this compound and its derivatives serve as key reagents in the synthesis of specialized molecules. The methyl ester, methyl 2,5-dibromopentanoate, is employed as a bifunctional reagent in peptide and protein chemistry. acs.orgnih.gov It is used in a chemical mutagenesis strategy for the site-specific conversion of cysteine residues into dehydroalanine (B155165) (Dha), a non-canonical amino acid, via a bis-alkylation and elimination sequence. acs.orgnih.gov This method is valuable for studying post-translational modifications of proteins. nih.gov
Furthermore, this compound can be used in sequential one-pot reactions. For instance, it can first be cyclized to α-bromo-δ-valerolactone, which, without isolation, can then react with an external nucleophile. beilstein-journals.org An example is the reaction with sodium thiophenoxide (PhS⁻Na⁺) to produce 2-phenylthio-α-valerolactone in good yield. beilstein-journals.org The carboxylic acid functional group itself can also be readily converted into esters or amides through standard synthetic protocols. acs.org
Reduction Reactions and Functional Group Transformations
The bromine atoms of this compound can be removed through reduction reactions, a process known as hydrodebromination. This transformation typically yields the corresponding saturated carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, reducing both the carbon-bromine bonds and the carboxylic acid.
Alternatively, catalytic reduction methods can be employed. Studies on the closely related 2,3-dibromopentanoic acid have shown that reduction with Raney-type alloys, such as Ni-Al or Cu-Al, in a sodium hydroxide solution effectively removes the bromine atoms to produce pentanoic acid. scispace.com Depending on the conditions, this reduction can sometimes lead to a mixture of saturated and unsaturated acid products. scispace.com This indicates that this compound can be selectively debrominated to pentanoic acid under similar conditions.
Oxidation Reactions and Associated Synthetic Utility
Oxidation of this compound is also chemically feasible, although less commonly explored than its other transformations. The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can be employed. Based on reactions of analogous compounds like 2,6-dibromohexanoic acid, which can be oxidized to a dicarboxylic acid, it is plausible that oxidation of this compound could lead to cleavage of the carbon skeleton or modification at the carbon centers bearing bromine, depending on the reaction conditions. However, specific synthetic applications utilizing the oxidation of this compound are not widely documented in the reviewed literature.
Mechanistic Studies of this compound Reactions
The chemical behavior of this compound is governed by the electronic properties of its functional groups. The high reactivity of the bromine centers toward nucleophiles is a cornerstone of its chemistry, enabling a variety of substitution reactions.
Mechanistic investigations into its intramolecular cyclization have highlighted the crucial role of phase-transfer catalysis. beilstein-journals.org In this process, the tetraalkylammonium cation pairs with the carboxylate anion, transporting it into the organic phase where it can readily undergo an intramolecular SN2 reaction at the C2 position. beilstein-journals.orgbeilstein-journals.org This circumvents the low solubility of inorganic bases in organic solvents and accelerates the reaction. beilstein-journals.org
In the context of peptide modification, the mechanism involves a two-step process. nih.gov First, the two bromine atoms of the methyl 2,5-dibromopentanoate ester participate in a bis-alkylation of a cysteine residue's thiol group. This is followed by a base-mediated elimination, which results in the formation of a dehydroalanine residue at the target site within the peptide chain. acs.orgnih.gov
Advanced Applications and Research Frontiers of 2,5 Dibromopentanoic Acid and Its Derivatives
Role in Advanced Organic Synthesis
The reactivity of the carbon-bromine bonds in 2,5-dibromopentanoic acid and its derivatives, such as its methyl ester, makes it a sought-after intermediate in the synthesis of a multitude of organic compounds. researchgate.net Its utility spans from the production of specialty chemicals to the construction of elaborate molecular frameworks.
Intermediate for Specialty Chemicals and Fine Organic Synthesis
This compound serves as a crucial starting material in the multi-step synthesis of various specialty chemicals. Its derivatives are particularly valuable in the pharmaceutical and agrochemical industries. For instance, the methyl ester of this compound is utilized as an intermediate in the development of anti-inflammatory and analgesic drugs. researchgate.net In the realm of agrochemicals, it contributes to the formulation of more effective and environmentally benign herbicides and pesticides. researchgate.net
Beyond these applications, this compound is instrumental in polymer chemistry, where it can act as a modifier to enhance the properties of polymers, such as thermal stability and chemical resistance. researchgate.net This has implications for the creation of advanced materials, including specialized coatings, adhesives, and sealants with improved durability and performance. researchgate.net The synthesis of bepiastinic acid intermediates, for example, can be improved by using 1-bromo-5-chloropentane (B104276) in a reaction with isobutyrate, a process that avoids the formation of dimer impurities that can occur with 1,5-dibromopentane. nih.gov
Table 1: Applications of this compound Derivatives in Specialty Chemical Synthesis
| Field | Application | Benefit |
| Pharmaceuticals | Intermediate for anti-inflammatory and analgesic drugs researchgate.net | Enables synthesis of active pharmaceutical ingredients. |
| Agrochemicals | Formulation of herbicides and pesticides researchgate.net | Contributes to more effective and safer crop protection agents. |
| Polymer Science | Modifier for specialty polymers researchgate.net | Enhances thermal stability and chemical resistance of materials. |
| Material Science | Synthesis of novel coatings and adhesives researchgate.net | Improves durability and performance of materials. |
Building Block for Complex Molecular Architectures and Cross-Coupling Methodologies
The presence of two bromine atoms in this compound provides two reactive sites for the construction of more complex molecules. These bromine substituents are excellent leaving groups in various chemical transformations, particularly in cross-coupling reactions. This makes the compound a valuable building block for creating intricate molecular architectures that would be challenging to synthesize through other means. researchgate.netnih.gov
The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is a prime example of where derivatives of this compound can be utilized. nih.govnih.gov While specific studies on this compound in this context are not abundant, the reactivity of similar dibromo-compounds, such as 2,5-dibromo-3-hexylthiophene, in Suzuki reactions to produce biaryl derivatives highlights the potential. nih.govnih.gov Such reactions typically involve a palladium catalyst and a boronic acid to selectively form new C-C bonds at the positions of the bromine atoms. nih.gov The ability to control the sequential reaction at the two bromine sites further enhances its utility in building complex, unsymmetrical molecules. The development of modular chemical building blocks, like TIDA boronates, which can snap together to form 3D molecules, underscores the importance of having versatile building blocks like this compound for accessing complex chemical space. nih.gov
Contributions to Biochemical and Biomedical Research
The reactivity and structural features of this compound and its derivatives have also found applications in the biochemical and biomedical fields. Its ability to interact with biological molecules and serve as a precursor for bioactive compounds makes it a valuable tool for researchers.
Probing Enzyme Kinetics and Protein-Ligand Interactions
This compound has been used in the synthesis of inhibitors for various enzymes, which is a critical aspect of studying enzyme kinetics and understanding protein-ligand interactions. nih.gov For example, it is used in the preparation of sequence-specific base pair mimics that act as topoisomerase IB inhibitors. nih.gov Topoisomerase IB is a crucial enzyme involved in DNA replication and transcription, and its inhibition is a key strategy in cancer therapy. By designing and synthesizing inhibitors derived from this compound, researchers can probe the active site of the enzyme, study its mechanism of action, and determine the kinetics of inhibition. nih.gov
The study of protein-ligand interactions is fundamental to drug discovery. mdpi.com The interactions can be stabilized by various forces, including hydrogen bonds and hydrophobic interactions. dovemed.commdpi.com By incorporating derivatives of this compound into potential ligands, scientists can systematically modify the structure to understand how changes affect binding affinity and specificity. Techniques like molecular docking can be used to predict how these ligands will bind to the active site of a protein, and this information can then be used to design more potent and selective inhibitors. nih.gov
Table 2: Research Applications in Enzyme Kinetics and Protein-Ligand Interactions
| Application Area | Specific Use of this compound Derivative | Research Goal |
| Enzyme Inhibition Studies | Synthesis of topoisomerase IB inhibitors nih.gov | To understand the enzyme's mechanism and develop anti-cancer agents. |
| Protein-Ligand Interaction | As a scaffold for designing enzyme inhibitors. | To probe the active site and determine the structural basis of binding. |
Utilization in Dehydroamino Acid Synthesis for Peptide Chemistry
α,β-Dehydroamino acids (ΔAAs) are non-proteinogenic amino acids found in a variety of bioactive natural products. frontiersin.orgnih.gov The double bond in their structure introduces conformational constraints into peptides, which can lead to specific secondary structures and increased resistance to enzymatic degradation. nih.gov The synthesis of peptides containing ΔAAs is an active area of research in peptide chemistry. frontiersin.org
While direct utilization of this compound for dehydroamino acid synthesis is not extensively documented, the principles of elimination reactions suggest its potential as a precursor. The two bromine atoms could be subjected to sequential elimination reactions to introduce unsaturation. More commonly, dehydroamino acids are synthesized from β-hydroxy amino acids. researchgate.net However, the versatility of organobromine compounds in organic synthesis opens up possibilities for novel synthetic routes to dehydroamino acid precursors using starting materials like this compound. The development of streamlined methods for installing ΔAAs into peptides is crucial for exploring their potential in creating novel foldamers and bioactive peptides. frontiersin.org
Explorations in Therapeutic Development, Including Neurodegenerative Disease Research
The application of this compound extends to the synthesis of compounds with potential therapeutic applications. It is used in the synthesis of inhibitors for aminoglycoside-resistant bacteria, addressing the critical issue of antibiotic resistance. nih.gov
In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the development of neuroprotective agents is a major research focus. dur.ac.uknih.gov While there is no direct evidence of this compound being used in neurodegenerative disease research, its role as a versatile building block suggests its potential in the synthesis of novel neurologically active compounds. For instance, the synthesis of neuroprotective aminopropyl carbazoles, such as (-)-P7C3-S243, which has shown efficacy in animal models of Parkinson's disease, involves multi-step synthetic sequences where halogenated intermediates are common. nih.gov The ability to introduce functional diversity through cross-coupling reactions at the bromine sites of this compound could be leveraged to create libraries of compounds for screening in neurodegenerative disease models. The search for new therapeutic molecules for these conditions is ongoing, with a focus on targets like acetylcholinesterase and the prevention of protein aggregation. researchgate.net
Applications in Agrochemical and Material Science
The unique chemical structure of this compound, featuring bromine atoms at both the alpha and delta positions, makes it a versatile precursor and building block in the synthesis of a variety of commercially valuable molecules. Its reactivity allows for its application in the development of advanced agrochemical formulations and in the modulation of polymer properties for the creation of novel materials.
This compound and its derivatives, such as its methyl ester, serve as important intermediates in the synthesis of new agrochemicals, including herbicides and pesticides. chemicalbook.comchemimpex.com The presence of two bromine atoms provides reactive sites for various chemical transformations, enabling the construction of complex molecular architectures with desired biological activities. These derivatives are instrumental in developing agrochemicals that are more effective and potentially more environmentally friendly. chemimpex.com
The core structure of this compound can be utilized to synthesize heterocyclic compounds, which are a prominent class of agrochemicals. For instance, the carbon chain of the pentanoic acid can be cyclized to form various heterocyclic rings, such as pyridines, pyrazoles, or oxazoles, which are known to exhibit a wide range of biological activities. The bromine atoms can facilitate these cyclization reactions and can also serve as attachment points for other functional groups to fine-tune the efficacy and selectivity of the final agrochemical product.
Research in the field of picolinic acid and pyrazole-containing herbicides has demonstrated the importance of substituted heterocyclic structures in achieving high herbicidal potency. mdpi.com While direct synthesis from this compound is not explicitly detailed in the provided research, the principles of using halogenated precursors for the synthesis of such complex molecules are well-established. The general synthetic strategies involve the use of brominated intermediates to build the core heterocyclic structure and introduce various substituents. chemicalbook.comgoogle.com For example, the synthesis of 2,5-dibromopyridine, a key intermediate for certain pesticides and herbicides, involves the bromination of 2-amino-5-bromopyridine. chemicalbook.com This highlights the role of brominated compounds in the synthesis of agrochemically active heterocyclic systems.
The development of novel herbicides often involves the design of molecules that can act as inhibitors for specific enzymes in weeds. mdpi.com The structural motifs derived from this compound could potentially be incorporated into new herbicide candidates to interact with these biological targets.
Table 1: Potential Heterocyclic Scaffolds Derivable from this compound for Agrochemical Applications
| Heterocyclic Scaffold | Potential Agrochemical Application | Key Synthetic Step Involving Bromine |
| Pyridine Derivatives | Herbicides, Insecticides | Cyclization and functionalization |
| Pyrazole Derivatives | Herbicides, Fungicides | Ring formation and substitution |
| Oxazole Derivatives | Fungicides, Herbicides | Heterocycle synthesis |
This table is illustrative and based on general principles of heterocyclic synthesis and agrochemical research. Specific examples of direct synthesis from this compound are not detailed in the provided search results.
In the realm of material science, this compound and its esters are employed as modifiers to enhance the properties of polymers and as building blocks for the synthesis of novel materials. chemicalbook.comchemimpex.com The incorporation of this brominated compound into a polymer backbone can significantly alter its physical and chemical characteristics.
The presence of bromine atoms can enhance properties such as thermal stability and chemical resistance. chemimpex.com For instance, the introduction of halogenated monomers into polyester (B1180765) chains can increase their flame retardancy, a critical property for many industrial applications. While specific data on polyesters modified with this compound is not available in the provided search results, the general principle of using halogenated compounds to improve polymer properties is a well-established strategy in polymer chemistry.
Furthermore, the reactive bromine atoms can serve as sites for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer chain. This can be used to tailor the surface properties of materials, for example, to create functional coatings with specific functionalities. The synthesis of functional coatings is a significant area of materials research, with applications ranging from protective layers to specialized industrial uses. nih.govmdpi.commdpi.com
The di-functional nature of this compound (a carboxylic acid group and two bromine atoms) allows it to be used in the synthesis of new polymers. It can potentially be used as a comonomer in condensation polymerization with other monomers to create polyesters or polyamides with unique structures and properties. The bromine atoms in the resulting polymer can then be further reacted to create cross-linked materials or to graft other polymer chains, leading to the formation of novel copolymers with tailored architectures.
Table 2: Potential Effects of Incorporating this compound into Polymers
| Polymer Property | Potential Effect of this compound Incorporation | Rationale |
| Thermal Stability | Increased | Presence of bromine atoms can enhance thermal resistance. |
| Chemical Resistance | Increased | Halogenated polymers often exhibit greater resistance to chemical attack. |
| Flame Retardancy | Increased | Bromine compounds are known flame retardants. |
| Adhesion | Modified | Carboxylic acid and bromine functionalities can interact with substrates. |
| Cross-linking Density | Increased | Bromine atoms can serve as sites for cross-linking reactions. |
This table outlines potential effects based on general principles of polymer science. Specific experimental data for polymers modified with this compound is not provided in the search results.
Analytical Characterization and Methodological Validation for 2,5 Dibromopentanoic Acid
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is instrumental in elucidating the molecular architecture of 2,5-Dibromopentanoic acid. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map the chemical environment of each atom within the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons at different positions along the carbon chain. The proton at the C2 position, being adjacent to both a bromine atom and the carboxylic acid group, would appear furthest downfield. The protons on the C3 and C4 methylene (B1212753) groups would exhibit complex splitting patterns due to coupling with adjacent protons. The terminal C5 protons, adjacent to a bromine atom, would also have a characteristic chemical shift.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each of the five carbon atoms in the molecule. The carbonyl carbon (C1) of the carboxylic acid group would be the most deshielded, appearing at the lowest field. The carbons bonded to bromine (C2 and C5) would also have characteristic downfield shifts compared to the internal methylene carbons (C3 and C4).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (-COOH) | ~10-12 | ~170-180 |
| C2 (-CHBr) | ~4.2-4.5 | ~45-55 |
| C3 (-CH₂) | ~2.0-2.4 | ~30-40 |
| C4 (-CH₂) | ~2.0-2.4 | ~30-40 |
| C5 (-CH₂Br) | ~3.4-3.6 | ~30-35 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₈Br₂O₂), the exact mass is 259.88706 Da lookchem.com.
A key feature in the mass spectrum of this compound is the isotopic pattern created by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic pattern of three peaks for the molecular ion: [M], [M+2], and [M+4], with relative intensities of approximately 1:2:1. This pattern is a definitive indicator for the presence of two bromine atoms. High-resolution mass spectrometry can confirm the elemental formula by providing a highly accurate mass measurement.
Predicted m/z values for various adducts of this compound can be calculated to aid in identification during analysis. uni.lu
Table 2: Predicted Mass Spectrometry Adducts for this compound uni.lu
| Adduct | Predicted m/z |
| [M-H]⁻ | 256.88182 |
| [M+H]⁺ | 258.89638 |
| [M+Na]⁺ | 280.87832 |
| [M+K]⁺ | 296.85226 |
| [M+NH₄]⁺ | 275.92292 |
Chromatographic Separations and Quantitative Analysis
Chromatographic techniques are employed to separate the components of a mixture, allowing for the isolation and quantification of a target analyte like this compound. The choice of method depends on the analyte's volatility and polarity.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. core.ac.uk It is best suited for volatile and thermally stable compounds. Carboxylic acids like this compound often have low volatility and may require a derivatization step to become suitable for GC analysis. core.ac.uk This typically involves converting the carboxylic acid group into a more volatile ester, for instance, a methyl ester. chemimpex.com
Once volatilized, the compound is separated from other components in a long, narrow column. The separated components then enter the mass spectrometer, which serves as the detector. The mass spectrometer provides mass spectra for each eluting compound, allowing for positive identification based on its fragmentation pattern and retention time. core.ac.uk
For non-volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) and its combination with mass spectrometry (LC-MS) are the methods of choice. nih.govubc.ca These techniques are well-suited for the analysis of organic acids. cnrs.fr
In a typical HPLC method for this compound, a reversed-phase column, such as a C8 or C18, would be used for separation. mdpi.comresearchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile, with a small amount of an acid modifier such as formic acid to ensure the analyte is in its protonated state for better chromatographic peak shape. mdpi.combohrium.com
When coupled with a mass spectrometer, LC-MS allows for highly sensitive and selective quantification. nih.govubc.ca Electrospray ionization (ESI) is a common ionization technique for LC-MS, and for a carboxylic acid, analysis is often performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. ubc.ca Method validation for HPLC and LC-MS analyses typically involves establishing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the results. nih.govmdpi.comresearchgate.net
Computational Chemistry and Theoretical Modeling of 2,5 Dibromopentanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For 2,5-dibromopentanoic acid, these calculations can predict molecular orbital energies, charge distributions, and reactivity indices. The presence of two bromine atoms, being highly electronegative, is expected to significantly influence the electronic landscape of the pentanoic acid backbone.
Key parameters that can be determined from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. In this compound, the electronegative bromine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pentanoic acid.
Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution. For this compound, these maps would likely show regions of negative potential (red) around the oxygen atoms of the carboxyl group and the bromine atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the carbon atoms bonded to the bromines, highlighting their susceptibility to nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Observation | Implication for Reactivity |
| HOMO Energy | Lowered by bromine substitution | Reduced tendency to act as an electron donor |
| LUMO Energy | Lowered by bromine substitution | Increased susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Relatively small | Indicates moderate to high chemical reactivity |
| Electron Density | Depleted on C2 and C5 | Electrophilic sites for nucleophilic substitution |
| Acidity (pKa) | Lower than pentanoic acid | Increased acidity due to inductive effect of Br at C2 |
Molecular Modeling of Interactions and Conformational Analysis
Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to study the three-dimensional structure and conformational flexibility of molecules. chemistrysteps.com For an acyclic molecule like this compound, rotation around the single carbon-carbon bonds gives rise to various conformers with different energies.
The conformational analysis of this compound is primarily influenced by steric and torsional strains. The bulky bromine atoms and the carboxylic acid group create significant steric hindrance, which dictates the most stable conformations. The key dihedral angles to consider are those around the C2-C3, C3-C4, and C4-C5 bonds.
It is generally expected that the molecule will adopt staggered conformations to minimize torsional strain. chemistrysteps.com However, gauche interactions between the large bromine substituents and between the bromine at C2 and the carboxyl group will be highly destabilizing. Therefore, conformers that place these bulky groups in an anti-periplanar arrangement are predicted to be the most stable. For the C2-C3 bond, a conformation where the bromine atom and the rest of the alkyl chain are anti would be favored. Similarly, for the C4-C5 bond, an anti-arrangement of the bromine atom and the main carbon chain is expected.
Table 2: Predicted Low-Energy Conformations for Key Dihedral Angles in this compound
| Dihedral Angle | Predicted Low-Energy Conformation | Rationale |
| O=C-C2-Br | Gauche (~120°) / Anti (~180°) | Minimizes steric repulsion between the carbonyl oxygen and the bromine atom. |
| Br-C2-C3-C4 | Anti (~180°) | Minimizes steric hindrance between the bromine at C2 and the alkyl chain. |
| C3-C4-C5-Br | Anti (~180°) | Minimizes steric hindrance between the bromine at C5 and the rest of the molecule. |
Note: This table represents predicted stable conformations based on general principles of conformational analysis. Specific energy differences would require dedicated computational studies.
Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry can be used to model reaction pathways, calculate activation energies, and elucidate reaction mechanisms. For this compound, several reaction pathways can be predicted based on its structure.
One important reaction is nucleophilic substitution at the carbon atoms bearing the bromine atoms. The bromine at the α-position (C2) is activated by the adjacent electron-withdrawing carboxyl group, making it a good leaving group and the C2 carbon an excellent electrophile for SN2 reactions. libretexts.org This enhanced reactivity is a common feature of α-halo acids. libretexts.org The bromine at the C5 position is on a primary carbon and is also susceptible to SN2 displacement, though its reactivity would be more typical of a primary alkyl bromide. Computational modeling could compare the activation barriers for nucleophilic attack at C2 versus C5, confirming the higher reactivity at the α-position.
Another significant reaction pathway for α-bromo carboxylic acids is the Hell-Volhard-Zelinskii reaction, which is, in fact, a method for their synthesis. libretexts.orgyoutube.com This reaction involves the bromination of a carboxylic acid at the α-position, proceeding through an acid bromide intermediate which then enolizes. libretexts.org
Furthermore, elimination reactions (E2) are possible in the presence of a strong, non-nucleophilic base, potentially leading to the formation of unsaturated pentanoic acid derivatives. The regioselectivity of this elimination could be predicted by calculating the energies of the competing transition states. The acidity of the α-hydrogen is increased by the carboxyl group, suggesting that elimination to form 2-pentenoic acid derivatives might be a favorable pathway under certain conditions.
Table 3: Predicted Reaction Pathways for this compound
| Reaction Type | Position(s) | Reagents | Predicted Product(s) | Mechanistic Insight |
| Nucleophilic Substitution (SN2) | C2, C5 | Nucleophiles (e.g., OH-, NH3) | 2-hydroxy-5-bromopentanoic acid, 2,5-dihydroxypentanoic acid, etc. | C2 is more reactive due to activation by the adjacent COOH group. libretexts.org |
| Elimination (E2) | C2-C3 | Strong, non-nucleophilic base | 5-bromo-2-pentenoic acid | Favored by the acidic α-hydrogen. |
| Intramolecular Cyclization | C1, C5 | Base | Tetrahydrofuran-2-carboxylic acid | Possible via intramolecular SN2 reaction if a nucleophile is generated at the carboxylate. |
Comparative Analysis and Structural Analogs of 2,5 Dibromopentanoic Acid
Reactivity Profiles Compared to Monobrominated Pentanoic Acids
2,5-Dibromopentanoic acid is a unique molecule that features two bromine atoms at positions with distinct chemical environments, leading to a dual-reactivity profile. The bromine atom at the C2 (alpha) position is adjacent to the electron-withdrawing carboxylic acid group, while the bromine at the C5 (omega) position is on a terminal carbon, behaving like a primary alkyl halide. This structural arrangement means its reactivity is not uniform and is best understood by comparing it to its monobrominated analogs: 2-bromopentanoic acid and 5-bromopentanoic acid.
The alpha-bromine at the C2 position significantly increases the acidity of the alpha-hydrogen. This position is highly activated towards nucleophilic substitution, primarily through an S(_N)2 mechanism. The adjacent carbonyl group stabilizes the transition state of the S(_N)2 reaction, which lowers the activation energy and leads to greatly increased reaction rates compared to corresponding primary aliphatic halides. This enhanced reactivity at the alpha-position is a hallmark of α-halo acids.
In contrast, the bromine atom at the C5 position exhibits reactivity typical of a primary alkyl bromide. While still susceptible to nucleophilic substitution, it is considerably less reactive than the alpha-bromo position. This allows for selective reactions; for instance, a sterically hindered or mild nucleophile might preferentially react at the more activated C2 position, while stronger or less hindered nucleophiles could react at both sites, potentially leading to cyclization or polymerization depending on the reaction conditions.
The differing reactivity of the two bromine atoms allows this compound to serve as a versatile building block in organic synthesis.
| Compound | Position of Bromine | Key Reactivity Features | Typical Reactions |
|---|---|---|---|
| This compound | C2 (Alpha) and C5 (Omega) | Dual reactivity. C2 is highly activated by the COOH group. C5 behaves as a primary alkyl halide. | S(_N)2 substitution at C2, S(_N)2 substitution at C5, intramolecular cyclization. |
| 2-Bromopentanoic acid | C2 (Alpha) | Highly reactive towards S(_N)2 reactions due to activation by the adjacent carboxyl group. cas.orgguidechem.com | Nucleophilic substitution (e.g., amination to form amino acids, hydroxylation). guidechem.com |
| 5-Bromopentanoic acid | C5 (Omega) | Reactivity is characteristic of a primary alkyl halide. chemicalbook.comnist.gov | Standard nucleophilic substitution, use in forming esters or ethers at the terminal position. chemicalbook.com |
Stereochemical Considerations and Diastereomeric Relationships
The stereochemistry of this compound is determined by the substitution pattern around its carbon atoms. The carbon atom at the C2 position (the alpha-carbon) is bonded to four different groups: a hydrogen atom, a bromine atom, a carboxylic acid group (-COOH), and the -(CH(_2))(_3)Br chain. This configuration makes the C2 carbon a chiral center.
Due to the presence of this single stereocenter, this compound exists as a pair of enantiomers:
(R)-2,5-dibromopentanoic acid
(S)-2,5-dibromopentanoic acid
These two molecules are non-superimposable mirror images of each other. A sample of this compound synthesized without a chiral influence will be a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.
Diastereomers are stereoisomers that are not mirror images of each other and require a molecule to have at least two distinct stereocenters. Since this compound has only one chiral center, the molecule itself does not have diastereomers. Diastereomeric relationships would only become relevant in the context of reactions where a new stereocenter is formed in an already enantiomerically pure sample of this compound. For instance, if (R)-2,5-dibromopentanoic acid were to undergo a reaction that creates a new chiral center at C4, the resulting products could be diastereomers, such as (2R, 4R) and (2R, 4S) isomers.
| Property | Description |
|---|---|
| Chiral Centers | One (at the C2 position). nih.gov |
| Number of Stereoisomers | Two (a pair of enantiomers). |
| Types of Stereoisomers | (R)- and (S)-enantiomers. |
| Diastereomers | None in the parent molecule. Diastereomers can only be formed through reactions that introduce an additional, distinct stereocenter. |
Research Applications of Related Dibrominated Derivatives
This compound and its derivatives are valuable intermediates in various fields of chemical research, primarily due to their bifunctional nature which allows for the synthesis of complex target molecules.
Direct Applications of this compound:
Synthesis of Antibacterial Agents: The compound is utilized as a starting material in the synthesis of novel inhibitors designed to combat aminoglycoside-resistant bacteria. lookchem.comchemicalbook.com
Topoisomerase IB Inhibitors: It is used in the preparation of sequence-specific base pair mimics that function as inhibitors for DNA topoisomerase IB. lookchem.comchemicalbook.com These inhibitors are significant in cancer research as topoisomerase IB is a key enzyme in DNA replication and is often overexpressed in cancer cells. mdpi.comnih.gov
Applications of this compound Derivatives: The methyl ester of this compound is a notable derivative with enhanced reactivity that finds broad application. chemimpex.com
Pharmaceutical Development: this compound methyl ester serves as a key intermediate in synthesizing a range of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com
Agricultural Chemistry: This ester is used in the formulation of modern agrochemicals, contributing to the development of more effective and potentially more environmentally benign herbicides and pesticides. chemimpex.com
Polymer Science: In material science, the derivative is employed as a modifier to create specialty polymers. The incorporation of this brominated compound can enhance polymer properties such as thermal stability and chemical resistance for industrial applications like coatings and adhesives. chemimpex.com
| Compound/Derivative | Field of Application | Specific Use |
|---|---|---|
| This compound | Medicinal Chemistry | Synthesis of inhibitors for aminoglycoside-resistant bacteria. lookchem.comchemicalbook.com |
| Cancer Research | Preparation of mimics as DNA topoisomerase IB inhibitors. lookchem.comchemicalbook.com | |
| This compound methyl ester | Pharmaceuticals | Intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com |
| Agrochemicals | Used in the formulation of herbicides and pesticides. chemimpex.com | |
| Polymer Science | Modifier for specialty polymers to improve thermal and chemical resistance. chemimpex.com |
Future Outlook and Emerging Directions in 2,5 Dibromopentanoic Acid Research
Development of Novel Catalytic and Stereoselective Synthetic Methodologies
The synthesis of chiral halogenated compounds is a significant area of research, as the stereochemistry of a molecule can profoundly influence its biological activity. Future efforts in the synthesis of 2,5-dibromopentanoic acid are likely to move beyond traditional halogenation methods, which often lack stereocontrol, towards more sophisticated catalytic and biocatalytic approaches.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective synthesis of various heterocyclic compounds. nih.gov The development of organocatalysts specifically designed for the stereoselective di-bromination of aliphatic carboxylic acids, including pentanoic acid derivatives, represents a promising research avenue. These catalysts could enable the synthesis of specific stereoisomers of this compound, which would be invaluable for structure-activity relationship (SAR) studies in drug discovery.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Halogenating enzymes, such as flavin-dependent halogenases, have demonstrated the ability to regioselectively halogenate aromatic and aliphatic compounds. chemrxiv.orgrsc.orgmdpi.com Research into identifying or engineering halogenases that can specifically catalyze the di-bromination of pentanoic acid at the C2 and C5 positions would be a significant breakthrough. Furthermore, lipases have shown great potential in the kinetic resolution of racemic carboxylic acids, a technique that could be applied to separate enantiomers of this compound. nih.govalmacgroup.commdpi.comnih.govcore.ac.uk The integration of biocatalytic steps into the synthetic route could lead to more efficient and sustainable processes for producing enantiomerically pure this compound.
Future research in this area will likely focus on:
Screening and development of novel chiral organocatalysts for the asymmetric di-bromination of pentanoic acid.
Discovery and protein engineering of halogenases to achieve specific and efficient synthesis of this compound stereoisomers.
Optimization of lipase-catalyzed resolution processes for the separation of this compound enantiomers.
Development of chemoenzymatic strategies that combine the advantages of both chemical and biological catalysis.
Expansion of Bioactive Molecule Discovery and Application
This compound serves as a versatile scaffold for the synthesis of a variety of potentially bioactive molecules. Its two bromine atoms provide reactive handles for the introduction of diverse functional groups and the construction of complex molecular architectures.
Antibacterial Agents: A significant application of this compound is in the synthesis of inhibitors targeting aminoglycoside-resistant bacteria. nih.gov The emergence of antibiotic resistance is a major global health threat, and there is an urgent need for novel antibacterial agents. nih.govmdpi.com Future research will likely focus on utilizing this compound to create libraries of new compounds for screening against a broad spectrum of resistant bacterial strains. The ability to synthesize stereochemically defined derivatives will be crucial in optimizing the potency and selectivity of these potential new antibiotics.
Anticancer Agents: Substituted pentanoic acids have been investigated for their anticancer properties. nih.govnih.govresearchgate.net Furthermore, this compound is a known precursor in the preparation of sequence-specific base pair mimics as topoisomerase IB inhibitors. nih.govnih.govunimi.itmdpi.com Topoisomerases are essential enzymes for DNA replication and are validated targets for cancer chemotherapy. The development of novel topoisomerase inhibitors with improved efficacy and reduced side effects is an active area of research. mdpi.commdpi.com The this compound scaffold can be elaborated to generate diverse molecular structures for evaluation as potential anticancer agents targeting topoisomerases and other cancer-related proteins.
Future directions in this field include:
Synthesis and screening of this compound-derived compound libraries to identify novel antibacterial agents with activity against multidrug-resistant pathogens.
Rational design and synthesis of novel topoisomerase inhibitors based on the this compound scaffold.
Exploration of the utility of this compound in the synthesis of other classes of bioactive molecules, such as antiviral, antifungal, and anti-inflammatory agents.
Investigation of the structure-activity relationships of these derivatives to guide the development of more potent and selective drug candidates.
Integration with Sustainable Chemical Processes and Circular Economy Principles
The chemical industry is increasingly focusing on the adoption of green and sustainable practices to minimize its environmental impact. The principles of the circular economy, which emphasize waste reduction and resource recycling, are becoming central to chemical manufacturing. korea.ac.krbsef.comresearchgate.netchimia.chnih.gov
Green Synthesis: The development of more environmentally friendly methods for the production of this compound is a key future objective. This includes the use of greener solvents, milder reaction conditions, and catalysts that can be easily recovered and reused. nih.govmdpi.com Biocatalytic routes, as discussed earlier, are inherently greener than many traditional chemical syntheses.
Waste Valorization: The valorization of organic waste streams is another important aspect of the circular economy. researchgate.netnih.govnih.gov Research into the potential for producing this compound or its precursors from bio-based feedstocks could open up new, more sustainable production pathways. Furthermore, exploring the bioremediation of waste streams containing halogenated organic compounds can lead to both environmental cleanup and the potential recovery of valuable chemicals.
Key research areas for integrating sustainability include:
Development of green and efficient synthetic routes to this compound with high atom economy and minimal waste generation.
Implementation of effective bromine recovery and recycling technologies within the synthesis and application of this compound derivatives.
Investigation of bio-based routes for the production of pentanoic acid and its subsequent bromination.
Exploration of bioremediation and valorization strategies for waste streams containing brominated organic compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,5-dibromopentanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of pentanoic acid derivatives. For example, methyl 2,5-dibromopentanoate (CAS 50995-48-7) can be synthesized via bromination of methyl pentanoate using bromine or HBr under controlled temperature (e.g., 0–5°C). The ester derivative is then hydrolyzed to yield this compound. Reaction conditions such as stoichiometry, solvent polarity (e.g., dichloromethane vs. acetic acid), and catalyst use (e.g., Lewis acids) critically affect regioselectivity and side-product formation. Purification via recrystallization or column chromatography is recommended to isolate the target compound .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Characterization requires a combination of techniques:
- NMR : and NMR to confirm bromine substitution patterns (e.g., chemical shifts for Br-adjacent protons at δ 3.5–4.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H] for methyl 2,5-dibromopentanoate at m/z 273.95).
- FT-IR : Peaks at ~1700 cm for carbonyl groups and 600–800 cm for C-Br stretches.
Cross-referencing with databases like ChemSpider or PubChem ensures accuracy .
Q. What purification strategies minimize impurities in this compound synthesis?
- Methodological Answer : Post-synthesis impurities (e.g., unreacted starting materials or diastereomers) can be addressed via:
- Distillation : For volatile byproducts (e.g., under reduced pressure at 135°C/17 mmHg for methyl ester derivatives).
- Chromatography : Silica gel columns with hexane/ethyl acetate gradients (e.g., 10:1 to 5:1) to separate brominated isomers.
- Desalting Columns : For biochemical applications, spin desalting columns (7 kDa MWCO) effectively remove excess reagents .
Advanced Research Questions
Q. How does this compound methyl ester function in site-specific protein modification studies?
- Methodological Answer : The methyl ester acts as a bifunctional crosslinker in acetylation studies. For example, in tau protein research, this compound methyl ester (20 mM) reacts with cysteine residues under mild alkaline conditions (pH 8.0, 37°C, 12 h). Excess reagent is removed via desalting columns, and reaction efficiency is confirmed by mass spectrometry (e.g., +85 Da mass shift). This enables precise lysine acetylation mimicry, critical for studying neurodegenerative disease mechanisms .
Q. What analytical approaches resolve contradictions in bromination regioselectivity data for pentanoic acid derivatives?
- Methodological Answer : Discrepancies in regioselectivity (e.g., 2,5- vs. 2,3-dibromination) arise from solvent polarity and catalyst choice. To resolve this:
- Comparative Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (e.g., Br in acetic acid vs. HBr with FeCl).
- Computational Modeling : Use DFT calculations to predict bromine electrophilicity and transition-state energies.
- Isotopic Labeling : -labeled substrates can trace reaction pathways .
Q. How can this compound be derivatized for catalytic applications in biomass conversion?
- Methodological Answer : The carboxylic acid group enables functionalization for catalysis:
- Esterification : Conversion to methyl or ethyl esters for hydroformylation or oxidative cleavage (e.g., ozonolysis to produce dicarboxylic acids).
- Amidation : Reaction with amines (e.g., N-acetylcysteamine) generates thiol-reactive probes for metathesis or dimerization studies.
These derivatives are valuable in terpene and furan-based biomass transformations .
Q. What environmental and safety considerations are critical when handling this compound?
- Methodological Answer :
- Toxicity : Classified as harmful if inhaled or ingested; use fume hoods and PPE (gloves, goggles).
- Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal.
- Regulatory Compliance : Adhere to CAS-specific guidelines (e.g., CAS 50995-48-7 for methyl ester derivatives) and environmental regulations (e.g., EPA DSSTox for hazard assessment) .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in this compound derivatives for reproducible assays?
- Methodological Answer : Variability arises from incomplete bromination or ester hydrolysis. Mitigation strategies include:
- QC Protocols : Mandatory HPLC purity checks (>95% by area) and peptide content analysis for biochemical applications.
- Stability Studies : Store derivatives at –20°C under inert gas to prevent degradation.
- Documentation : Detailed logs of synthesis conditions (e.g., temperature, catalyst batches) .
Q. What statistical methods validate the significance of bromination efficiency data in synthetic studies?
- Methodological Answer : Use ANOVA to compare yields across reaction conditions (e.g., solvent, catalyst). Pairwise t-tests with Bonferroni correction minimize Type I errors. For small datasets (<10 replicates), non-parametric tests (e.g., Mann-Whitney U) are preferable. Data visualization (e.g., box plots of yield vs. temperature) enhances interpretability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
